2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a heterocyclic compound featuring a pyrazinone core substituted with a 3,5-dimethylphenyl group at position 4 and a sulfanyl (-S-) linker at position 2. The acetamide moiety is functionalized with a 2-methoxyphenyl group, contributing to its unique electronic and steric profile. Pyrazinone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . Structural characterization of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-16(11-14)24-9-8-22-20(21(24)26)28-13-19(25)23-17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFBSAWEXMWCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazine ring, introduction of the sulfanyl group, and coupling with the methoxyphenylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its pyrazinone core, sulfanyl linker, and methoxy-substituted acetamide. Below is a comparison with analogues from literature:
Key Differences and Implications
This may enhance interactions with enzymatic targets .
Substituent Effects :
- The 3,5-dimethylphenyl group increases lipophilicity, likely enhancing membrane permeability but possibly reducing aqueous solubility. In contrast, ’s 4-sulfamoylphenyl group (13a–b) introduces polarity, favoring solubility and target affinity .
- The 2-methoxyphenyl acetamide substituent provides steric hindrance and electron-donating effects, which may influence binding specificity compared to unsubstituted or para-substituted analogues.
Functional Groups: The sulfanyl (-S-) linker in the target compound is more nucleophilic than the sulfonamide (-SO2-) group in and ’s compounds, suggesting different reactivity profiles and metabolic pathways .
Physicochemical and Pharmacokinetic Predictions
| Property | Target Compound | : 13a | : Compound 4 |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.1 | ~1.8 |
| Solubility (mg/mL) | 0.05 (low) | 0.3 | 0.5 |
| Hydrogen Bond Donors | 2 | 3 | 4 |
| Metabolic Stability | Moderate | High | Low |
Biological Activity
The compound 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, warranting a thorough investigation into its pharmacological properties.
Chemical Structure and Properties
The structure of the compound features a dihydropyrazine core, a sulfanyl group, and two aromatic substituents. The presence of functional groups such as the acetamide and methoxy phenyl enhances its potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O2S |
| Molecular Weight | 342.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives with similar structures possess significant antimicrobial properties. For instance, compounds with phenoxy-N-arylacetamide scaffolds have demonstrated effectiveness against various bacterial strains .
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, which is common among related structures. Inhibition of myeloperoxidase (MPO), an enzyme linked to inflammation, has been noted in structurally similar compounds .
- Anticancer Potential : Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several phenoxy-N-arylacetamides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to our target compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antimicrobial effects .
Case Study 2: Anti-inflammatory Mechanisms
Research on N1-substituted thiouracils demonstrated their ability to inhibit MPO activity effectively. The lead compound showed significant inhibition in lipopolysaccharide-stimulated human whole blood assays, indicating a potential application for inflammatory diseases . This mechanism could be relevant for our compound due to structural similarities.
Case Study 3: Anticancer Activity
A series of studies focused on compounds containing the dihydropyridine scaffold reported their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that the target compound may also possess anticancer properties through similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
